molecular formula C22H26ClN3O2S2 B2528450 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217252-94-2

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2528450
CAS No.: 1217252-94-2
M. Wt: 464.04
InChI Key: IDHBNXDSLPDSLL-HRNDJLQDSA-N
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Description

The compound “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a synthetic small molecule characterized by three key structural features:

  • Benzo[d]thiazole core: A 4-methyl-substituted benzothiazole ring, a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .
  • Morpholinopropyl side chain: A 3-morpholinopropyl group attached to the benzothiazole nitrogen, which may enhance solubility and modulate pharmacokinetic properties .

The hydrochloride salt form improves stability and solubility, as noted in safety guidelines requiring storage away from heat and moisture .

Properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-17-5-2-7-19-21(17)23-22(29-19)25(11-4-10-24-12-14-27-15-13-24)20(26)9-8-18-6-3-16-28-18;/h2-3,5-9,16H,4,10-15H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHBNXDSLPDSLL-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and antifungal applications. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The primary biological target for this compound is Glycogen synthase kinase-3 beta (GSK-3β) , a critical enzyme involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting GSK-3β, the compound may disrupt the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the S phase.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines.

The compound interacts with several key biomolecules, influencing cellular functions:

  • Microtubule Dynamics : It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures, which is crucial during cell division.
  • Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored various aspects of the compound's biological activity:

Antifungal Activity

In a study involving thiazole derivatives, compounds structurally related to this compound were evaluated for antifungal properties. The results indicated significant activity against Candida species with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole. The study highlighted that certain structural modifications enhanced antifungal efficacy .

Cytotoxicity Analysis

A cytotoxicity analysis was performed on NIH/3T3 cell lines, revealing that the compound exhibited IC50 values indicating moderate toxicity. The data suggest that while effective against fungal pathogens, it also poses a risk to normal cells at higher concentrations. This dual effect emphasizes the need for careful dosage management in therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameTargetActivityIC50 (μM)Remarks
Compound 2dCYP51Antifungal148.26Effective against Candida species
Compound 2eCYP51Antifungal187.66Comparable to ketoconazole
This compoundGSK-3βCytotoxicTBDInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzothiazole-acrylamide derivatives. Key structural analogues include:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Reference
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride Methoxybenzothiazole, 4-nitrophenyl acrylamide Nitrophenyl vs. thiophene acrylamide; methoxy vs. methyl on benzothiazole
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Dimethylaminopropyl, benzothiazole-carboxamide Carboxamide vs. acrylamide linker; dimethylamino vs. morpholinopropyl
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, propylamine, thiophene acrylamide Propylamine side chain vs. morpholinopropyl; oxazolone-derived synthesis
N-[3-(4-Nitrophenyl)-5-(3-dimethylaminoacryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4e) Thiadiazole core, nitrobenzene, dimethylamino acryloyl Thiadiazole vs. benzothiazole core; dimethylamino acryloyl vs. morpholinopropyl

Key Observations :

  • Benzothiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 4e) exhibit lower melting points (280°C vs. ~250–300°C for benzothiazoles), likely due to reduced aromatic stabilization .
  • Acrylamide Linker : The (E)-configuration in the target compound ensures planar geometry for optimal target binding, whereas (Z)-isomers (e.g., compound 5112) may show reduced activity due to steric hindrance .
  • Solubility Modifiers: Morpholinopropyl and methoxy groups enhance aqueous solubility compared to dimethylamino or nitro substituents .
Physicochemical and Spectroscopic Comparisons
Property Target Compound Compound 4e Compound 5112
Melting Point Not reported 280°C (ethanol/dioxane) Not reported
IR C=O Stretching Expected ~1640–1680 cm⁻¹ 1720, 1638 cm⁻¹ Not reported
1H-NMR Features Morpholine δ ~3.6–4.0 ppm CH3 (δ 3.40 ppm) Thiophene δ 7.2–7.5 ppm
Mass Spectrometry Molecular ion: ~480–500 m/z 423 (M⁺, 5%) Not reported

Analysis :

  • The target compound’s IR spectrum would likely show acrylamide C=O peaks near 1640–1680 cm⁻¹, consistent with analogues .
  • Morpholine protons in the 1H-NMR spectrum (δ 3.6–4.0 ppm) distinguish it from dimethylamino (δ 2.2–2.8 ppm) or propylamine derivatives .

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